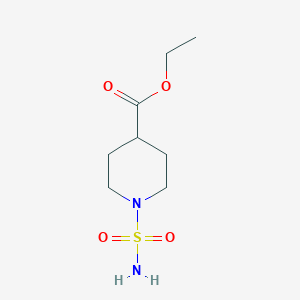

ethyl 1-sulfamoylpiperidine-4-carboxylate

Description

Ethyl 1-sulfamoylpiperidine-4-carboxylate is a piperidine-derived compound featuring a sulfamoyl group at the 1-position and an ethyl ester at the 4-position.

Propriétés

IUPAC Name |

ethyl 1-sulfamoylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPNDWDJUYYAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of ethyl 1-sulfamoylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chloride and ethyl chloroformate under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Ethyl 1-sulfamoylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Ethyl 1-sulfamoylpiperidine-4-carboxylate belongs to the piperidine class of compounds, characterized by its unique functional groups that contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the piperidine ring.

- Introduction of the sulfonamide group.

- Esterification to yield the final product.

The specific synthetic pathways can vary, but they often leverage established methods in organic chemistry to achieve high yields and purity.

Biological Activities

The biological activities of ethyl 1-sulfamoylpiperidine-4-carboxylate are primarily linked to its structural features. Compounds with similar piperidine moieties have been extensively studied for their pharmacological properties, which include:

- Antibacterial Activity : Research indicates that derivatives of piperidine can exhibit significant antibacterial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .

- Analgesic Properties : Some piperidine derivatives have been noted for their analgesic effects. The structural similarity of ethyl 1-sulfamoylpiperidine-4-carboxylate to known analgesics suggests it may possess similar pain-relieving properties .

- Anticancer Potential : Compounds containing piperidine rings have also been investigated for their anticancer activities. The ability to modify the piperidine structure allows for the exploration of new therapeutic agents targeting cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of ethyl 1-sulfamoylpiperidine-4-carboxylate and its derivatives:

- Case Study 1 : A study focused on synthesizing N-substituted acetamide derivatives from ethyl piperidin-4-carboxylate demonstrated the antibacterial efficacy of these compounds against multiple strains, highlighting the potential of piperidine derivatives in drug discovery .

- Case Study 2 : Another investigation into quinolone-based compounds revealed that similar structures exhibit high affinity towards bacterial topoisomerases, suggesting that ethyl 1-sulfamoylpiperidine-4-carboxylate could be effective in targeting these enzymes .

Mécanisme D'action

The mechanism of action of ethyl 1-sulfamoylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Methyl 1-Sulfamoylpiperidine-4-Carboxylate

- Structural Difference : Methyl ester at the 4-position instead of ethyl.

- Key Data: Commercial availability is discontinued across all quantities (1g–500mg), suggesting challenges in synthesis, stability, or demand .

Ethyl 1-Benzoylpiperidine-4-Carboxylate

- Structural Difference : Benzoyl group replaces sulfamoyl at the 1-position.

- The benzoyl group increases steric bulk and lipophilicity, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.

Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate

- Structural Difference : Fluorophenyl substituent at the 4-position; lacks sulfamoyl.

- Key Data :

1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid

- Structural Difference : Carboxylic acid replaces the ethyl ester; ethoxycarbonyl at the 1-position.

- Key Data :

Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate

- Structural Difference : Sulfonyl group with 4-chlorophenyl substituent; ester at the 3-position.

- Key Data: Synthesized via reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate .

Structural and Functional Implications

Substituent Effects on Bioactivity

- Sulfamoyl vs. Sulfonyl/Benzoyl : Sulfamoyl’s dual hydrogen-bonding capacity (NH₂ group) may enhance target binding compared to sulfonyl or benzoyl groups.

- Ester Position (3 vs. 4) : Ethyl 1-sulfamoylpiperidine-4-carboxylate’s 4-ester may confer conformational flexibility, whereas 3-substituted analogs (e.g., ) have restricted spatial arrangements.

Activité Biologique

Ethyl 1-sulfamoylpiperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Ethyl 1-sulfamoylpiperidine-4-carboxylate is characterized by a piperidine ring substituted with a sulfamoyl group and a carboxylate moiety. The general structure can be represented as follows:

This structure contributes to its interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Research has indicated that piperidine derivatives, including ethyl 1-sulfamoylpiperidine-4-carboxylate, exhibit several mechanisms of action:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are critical for various physiological processes. Inhibition of specific isoforms like hCA IX and hCA XII has implications for cancer therapy due to their overexpression in certain tumors .

- Antimicrobial Activity : Studies have suggested that sulfamoyl derivatives can act against bacterial pathogens by selectively inhibiting microbial carbonic anhydrases without affecting human CAs .

Biological Activities

The biological activities associated with ethyl 1-sulfamoylpiperidine-4-carboxylate include:

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, particularly against colorectal cancer. Its efficacy surpasses that of traditional chemotherapeutics like irinotecan .

- Neuroprotective Effects : Some piperidine derivatives have been linked to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl 1-sulfamoylpiperidine-4-carboxylate and related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.